2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with phenyl and phenethylacetamide substituents. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino pyrroles with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it can act as a protein-kinase B inhibitor, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one: Exhibits high activity against cancer cell lines. The uniqueness of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide lies in its specific substituents and the resulting biological activities, which may offer distinct therapeutic advantages.
Properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-18(23-12-11-15-7-3-1-4-8-15)14-26-21(28)20-19(25-22(26)29)17(13-24-20)16-9-5-2-6-10-16/h1-10,13,24H,11-12,14H2,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGQQUJRRKDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.